molecular formula C12H15BrN2O B14914111 3-{[(5-Bromo-2-methoxyphenyl)methyl](methyl)amino}propanenitrile

3-{[(5-Bromo-2-methoxyphenyl)methyl](methyl)amino}propanenitrile

Katalognummer: B14914111
Molekulargewicht: 283.16 g/mol
InChI-Schlüssel: APCLWXGZGBWJCI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-{(5-Bromo-2-methoxyphenyl)methylamino}propanenitrile is an organic compound that features a brominated aromatic ring, a methoxy group, and a nitrile group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(5-Bromo-2-methoxyphenyl)methylamino}propanenitrile typically involves multiple steps. One common approach is to start with the bromination of 2-methoxybenzylamine, followed by the introduction of a nitrile group through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial for optimizing the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-{(5-Bromo-2-methoxyphenyl)methylamino}propanenitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitrile group can be reduced to an amine group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents such as sodium azide (NaN3) or sodium methoxide (NaOMe) in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of 3-{(5-Bromo-2-hydroxyphenyl)methylamino}propanenitrile.

    Reduction: Formation of 3-{(5-Bromo-2-methoxyphenyl)methylamino}propanamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-{(5-Bromo-2-methoxyphenyl)methylamino}propanenitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 3-{(5-Bromo-2-methoxyphenyl)methylamino}propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated aromatic ring and nitrile group play crucial roles in binding to these targets, leading to the modulation of biochemical pathways. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Bromo-2-methoxy-5-methylphenylboronic acid
  • 3-Amino-5-bromo-2-methylbenzoic acid methyl ester
  • 5-Bromo-3-fluoropyridine-2-carbonitrile

Uniqueness

3-{(5-Bromo-2-methoxyphenyl)methylamino}propanenitrile is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a brominated aromatic ring and a nitrile group allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications.

Eigenschaften

Molekularformel

C12H15BrN2O

Molekulargewicht

283.16 g/mol

IUPAC-Name

3-[(5-bromo-2-methoxyphenyl)methyl-methylamino]propanenitrile

InChI

InChI=1S/C12H15BrN2O/c1-15(7-3-6-14)9-10-8-11(13)4-5-12(10)16-2/h4-5,8H,3,7,9H2,1-2H3

InChI-Schlüssel

APCLWXGZGBWJCI-UHFFFAOYSA-N

Kanonische SMILES

CN(CCC#N)CC1=C(C=CC(=C1)Br)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.